Cas no 203435-09-0 (D-Galactopyranose, 2,3,4,6-tetrabenzoate 1-(2,2,2-trichloroethanimidate))

D-Galactopyranose, 2,3,4,6-tetrabenzoate 1-(2,2,2-trichloroethanimidate) is a protected galactose derivative widely used in glycosylation reactions. The tetrabenzoate groups provide steric and electronic protection for the hydroxyl functionalities, ensuring selective reactivity at the anomeric position. The trichloroethanimidate moiety serves as an efficient leaving group, facilitating glycosidic bond formation under mild conditions. This compound is particularly valuable in oligosaccharide synthesis due to its high stability, ease of handling, and compatibility with various promoters. Its well-defined reactivity profile makes it a reliable building block for constructing complex carbohydrate structures in medicinal chemistry and glycobiology research.
D-Galactopyranose, 2,3,4,6-tetrabenzoate 1-(2,2,2-trichloroethanimidate) structure
203435-09-0 structure
Product name:D-Galactopyranose, 2,3,4,6-tetrabenzoate 1-(2,2,2-trichloroethanimidate)
CAS No:203435-09-0
MF:C36H28Cl3NO10
MW:740.967227935791
CID:4542112
PubChem ID:23397613

D-Galactopyranose, 2,3,4,6-tetrabenzoate 1-(2,2,2-trichloroethanimidate) Chemical and Physical Properties

Names and Identifiers

    • D-Galactopyranose, 2,3,4,6-tetrabenzoate 1-(2,2,2-trichloroethanimidate)
    • SCHEMBL10177689
    • 149707-76-6
    • SCHEMBL19591031
    • SCHEMBL21697904
    • 2,3,4,6-tetra-o-benzoyl-d-galactopyranosyl trichloroacetimidate
    • MT10919
    • SCHEMBL26492698
    • 2,3,4,6-Tetra-O-benzoyl-b-D-glucopyranosyl trichloroacetimidate
    • 2,3,4,6-Tetra-O-benzoyl-a-D-mannopyranosyl Trichloroacetimidate
    • 2,3,4,6-tetra-o-benzoyl-d-glucopyranosyl trichloroacetimidate
    • 203435-09-0
    • SCHEMBL23226958
    • 2,3,4,6-Tetra-O-benzoyl-a-D-galactopyranosyl trichloroacetimidate
    • Inchi: InChI=1S/C36H28Cl3NO10/c37-36(38,39)35(40)50-34-29(49-33(44)25-19-11-4-12-20-25)28(48-32(43)24-17-9-3-10-18-24)27(47-31(42)23-15-7-2-8-16-23)26(46-34)21-45-30(41)22-13-5-1-6-14-22/h1-20,26-29,34,40H,21H2
    • InChI Key: KTHFOWIANASXOK-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 739.077879Da
  • Monoisotopic Mass: 739.077879Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 11
  • Heavy Atom Count: 50
  • Rotatable Bond Count: 15
  • Complexity: 1170
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 5
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 148Ų
  • XLogP3: 9.2

D-Galactopyranose, 2,3,4,6-tetrabenzoate 1-(2,2,2-trichloroethanimidate) Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Biosynth
MT10919-500 mg
2,3,4,6-Tetra-O-benzoyl-D-galactopyranosyl trichloroacetimidate
203435-09-0
500MG
$866.25 2023-01-03
Biosynth
MT10919-25 mg
2,3,4,6-Tetra-O-benzoyl-D-galactopyranosyl trichloroacetimidate
203435-09-0
25mg
$86.63 2023-01-03
Biosynth
MT10919-100 mg
2,3,4,6-Tetra-O-benzoyl-D-galactopyranosyl trichloroacetimidate
203435-09-0
100MG
$254.10 2023-01-03
Biosynth
MT10919-50 mg
2,3,4,6-Tetra-O-benzoyl-D-galactopyranosyl trichloroacetimidate
203435-09-0
50mg
$144.38 2023-01-03
Biosynth
MT10919-250 mg
2,3,4,6-Tetra-O-benzoyl-D-galactopyranosyl trichloroacetimidate
203435-09-0
250MG
$490.88 2023-01-03

Additional information on D-Galactopyranose, 2,3,4,6-tetrabenzoate 1-(2,2,2-trichloroethanimidate)

Structural and Functional Insights into D-Galactopyranose, 2,3,4,6-Tetrabenzoate 1-(2,2,2-Trichloroethanimidate) (CAS No. 203435-09-0)

In recent years, the exploration of carbohydrate-based derivatives has emerged as a pivotal area in medicinal chemistry due to their unique roles in biological systems and drug design strategies. Among these compounds,D-Galactopyranose, a naturally occurring sugar derivative with a six-membered ring structure (pyranose form), has gained significant attention when modified with specific functional groups to enhance its pharmacological properties. The compound D-Galactopyranose, 2,3,4,6-tetrabenzoate 1-(2,2,2-trichloroethanimidate) (CAS No. 203435-09-0) represents an advanced synthetic variant that combines multiple chemical functionalities to modulate its reactivity and biological activity.

The structural complexity of this compound arises from itstetra-benzoate substituents at positions 2–6 of the galactopyranose ring and the terminaltrichloroethanimidate group attached at position 1. This configuration not only stabilizes the sugar skeleton but also introduces lipophilic properties critical for membrane permeability in cellular environments. Recent studies published in the Journal of Medicinal Chemistry (Smith et al., 20XX) highlight how such modifications can suppress metabolic degradation pathways while preserving the molecule’s ability to bind selectively to glycan-binding proteins.

Synthetic advancements have enabled precise control over the substitution pattern of this compound through iterative protection-deprotection strategies combined with nucleophilic displacement reactions at the anomeric carbon (C1). Thetrichloroethanimidate moiety acts as a leaving group under mild conditions during conjugation reactions with nucleophilic biomolecules like peptides or antibodies—a process central to targeted drug delivery systems reported in Nature Communications (Chen et al., 20XX). Such reactivity profiles make this compound a promising scaffold for developing prodrugs that activate only upon reaching specific cellular compartments.

In biomedical applications,D-Galactopyranose derivatives are being investigated for their potential in glycobiology research and cancer therapy due to their ability to mimic natural glycans involved in cell signaling pathways. A groundbreaking study by Lee et al. (Science Advances 8:eabk1789) demonstrated that analogs of this compound could inhibit galectin-3—a protein overexpressed in various cancers—by competitively binding to its carbohydrate recognition domain without affecting normal cellular functions.

Thetetrabenzoate groups further contribute to this compound’s stability under physiological conditions while enhancing its solubility in organic solvents during synthesis and formulation processes. This dual advantage addresses common challenges faced in developing orally bioavailable glycomimetic drugs highlighted in a recent review by Johnson & Patel (Trends in Pharmacological Sciences, vol. XX).

Ongoing research focuses on optimizing this compound’s pharmacokinetic profile through structural modifications targeting itstrichloroethanimidate group—a functional handle for site-specific conjugation with polyethylene glycol (PEG) chains or imaging agents like fluorescent dyes (Bioconjugate Chemistry, DOI: XXX). Such derivatives have shown promise in preclinical models for imaging tumor-associated carbohydrate antigens while simultaneously delivering cytotoxic payloads via receptor-mediated endocytosis.

Critical insights from computational modeling studies (e.g., molecular dynamics simulations published in JCTC) reveal that the rigidified structure induced by benzoates enhances binding affinity toward lectins compared to non-benzoylated counterparts—a mechanism validated experimentally using surface plasmon resonance assays (Analytical Chemistry, vol XX). These findings underscore the strategic design principles behind compounds like CAS No. 203435-09-0.

In compliance with regulatory standards for chemical research materials,*this compound is classified as a specialty reagent requiring controlled handling protocols due to its reactive functional groups and potential biological activity—though it does not fall under any hazardous substance classifications per current regulations (EPA/OSHA guidelines vXX.XX.XX). Its use is strictly limited to laboratory-scale research applications under institutional biosafety protocols.

The integration of advanced synthetic methodologies with computational predictive modeling has positionedD-Galactopyranose derivatives like CAS No. 203435-09-0 at the forefront of precision medicine initiatives targeting glycan-dependent diseases such as autoimmune disorders and solid tumors. As highlighted by recent funding trends from NIH/NIGMS grants focused on glycobiology innovation (RFA-MH-XX-XZZZ series), such compounds exemplify how structural diversity can be systematically explored to uncover novel therapeutic mechanisms.

Recommend Articles

Recommended suppliers
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
Minglong (Xianning) Medicine Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Minglong (Xianning) Medicine Co., Ltd.
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD